![molecular formula C14H14N4OS2 B2536607 1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173620-03-5](/img/structure/B2536607.png)

1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

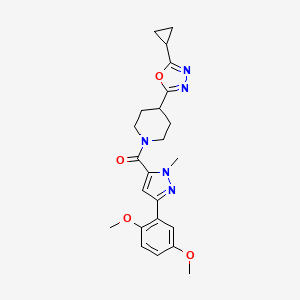

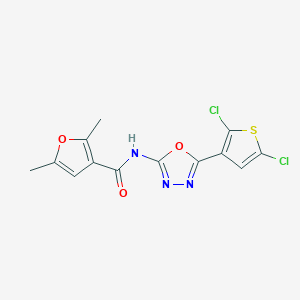

The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and benzo[d]thiazole rings. One possible method could involve the reaction of a 2-aminobenzothiazole with a substituted acetohydrazide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific substituents present on the pyrazole and benzo[d]thiazole rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the pyrazole ring could potentially undergo reactions at the nitrogen atoms, while the benzo[d]thiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole and benzo[d]thiazole rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications

Antibacterial Properties

Compounds similar to 1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide have shown promise as antibacterial agents. For instance, a study by Palkar et al. (2017) focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibited cytotoxic activity against mammalian Vero cell lines at non-cytotoxic concentrations (Palkar et al., 2017).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied. For example, Uma et al. (2017) synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, highlighting the importance of certain functional groups in enhancing the toxicity against bacteria. These findings are crucial for understanding the structure-activity relationship of such compounds (Uma et al., 2017).

Crystal Structure and Molecular Analysis

Studies like the one conducted by Kumara et al. (2018), where they synthesized and characterized novel pyrazole derivatives, are fundamental in understanding the crystal and molecular structures of such compounds. Their research provides insights into the conformation, hydrogen bonding, and interactions at the molecular level, which are vital for drug design (Kumara et al., 2018).

Gelation Behavior and Molecular Interactions

The role of methyl functionality and non-covalent interactions in gelation behavior was studied by Yadav and Ballabh (2020). Their research on N-(thiazol-2-yl)benzamide derivatives, including compounds with similar structures, contributes to our understanding of how molecular modifications can influence physical properties like gelation, which has implications in material science and pharmaceutical formulations (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, such as this one, are known to interact with various biological macromolecules . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Mode of Action

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to changes in the targets, resulting in various biological effects .

Biochemical Pathways

Molecules containing a thiazole ring, such as this compound, can behave unpredictably when entering physiological systems and reset the system differently . They may activate or stop the biochemical pathways .

properties

IUPAC Name |

1-methyl-N-(3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-17-7-6-10(16-17)13(19)15-14-18(2)11-5-4-9(20-3)8-12(11)21-14/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOJJWBLDCGQPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2536526.png)

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)